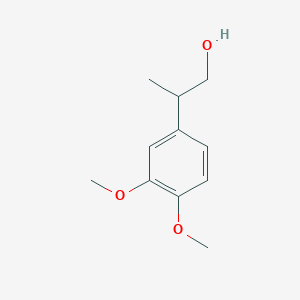![molecular formula C13H14ClF3N2O B13573392 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride](/img/structure/B13573392.png)
5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one hydrochloride is a synthetic compound that belongs to the class of spiroindole derivatives. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a promising candidate for drug development and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one hydrochloride typically involves a multi-step process. One common method includes the condensation of an indole derivative with a piperidinone precursor under acidic conditions. The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base like potassium carbonate. The final product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Palladium catalysts, nucleophiles like amines or thiols, mild to moderate temperatures.
Major Products Formed
Applications De Recherche Scientifique
5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one
- 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one acetate
- 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one sulfate
Uniqueness
The hydrochloride form of 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one is unique due to its enhanced solubility and stability compared to other salts and derivatives. This makes it particularly valuable for pharmaceutical applications, where consistent bioavailability and stability are crucial.
Propriétés
Formule moléculaire |
C13H14ClF3N2O |
|---|---|
Poids moléculaire |
306.71 g/mol |
Nom IUPAC |
5-(trifluoromethyl)spiro[1H-indole-2,4'-piperidine]-3-one;hydrochloride |
InChI |
InChI=1S/C13H13F3N2O.ClH/c14-13(15,16)8-1-2-10-9(7-8)11(19)12(18-10)3-5-17-6-4-12;/h1-2,7,17-18H,3-6H2;1H |
Clé InChI |
AHHYTERKIGDHDJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12C(=O)C3=C(N2)C=CC(=C3)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


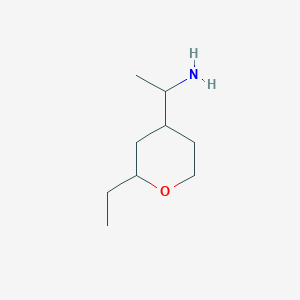
![Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride](/img/structure/B13573312.png)
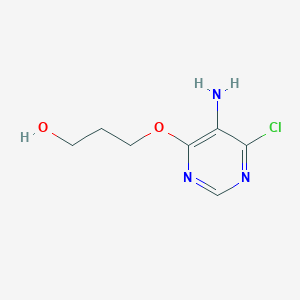
![Tert-butyl1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13573319.png)
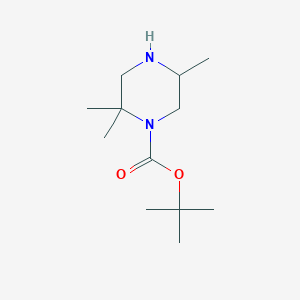
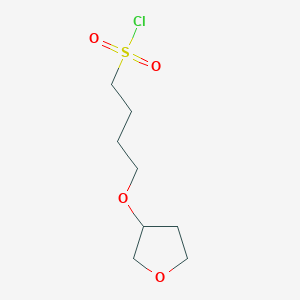
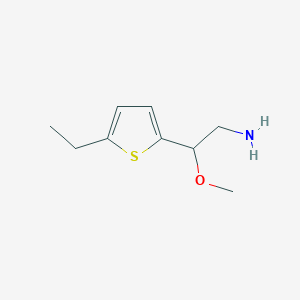
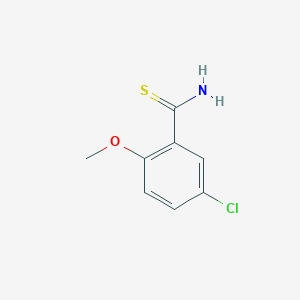
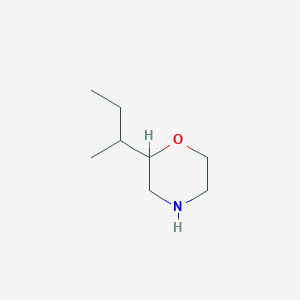
![2-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B13573361.png)
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13573367.png)
![[1-(Pyridin-4-yl)cyclobutyl]methanol](/img/structure/B13573375.png)
